5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide is a synthetic organic compound characterized by its unique molecular structure, which includes a furan ring, a chlorophenoxy group, and a methylsulfanylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable electrophile.
Attachment of the Methylsulfanylphenyl Group: This step involves the coupling of a methylsulfanylphenyl derivative with the intermediate compound, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Studies may focus on its potential as an inhibitor or modulator of specific biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. This includes its use as a lead compound for the development of new pharmaceuticals targeting diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, this compound may find applications in the development of agrochemicals, dyes, or other specialty chemicals. Its unique properties can be leveraged to create products with specific desired characteristics.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The chlorophenoxy and methylsulfanyl groups may play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide
- 5-[(2-chlorophenoxy)methyl]-N-methyl-N-phenyl-2-furamide
Uniqueness
Compared to similar compounds, 5-[(3-chlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide may exhibit unique biological activities due to the specific positioning of the chlorophenoxy group. This positional difference can significantly impact the compound’s binding affinity, selectivity, and overall pharmacological profile.
Properties
Molecular Formula |
C19H16ClNO3S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-N-(2-methylsulfanylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3S/c1-25-18-8-3-2-7-16(18)21-19(22)17-10-9-15(24-17)12-23-14-6-4-5-13(20)11-14/h2-11H,12H2,1H3,(H,21,22) |
InChI Key |
WZCPYSXDCDWLCM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.